molecular formula C8H7Cl3O B15255136 (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol

Cat. No.: B15255136
M. Wt: 225.5 g/mol
InChI Key: YNNJNUFAFGNMQI-SCSAIBSYSA-N
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Description

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2,3,4-trichlorobenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH) in polar solvents.

Major Products Formed

    Oxidation: 2,3,4-trichlorobenzaldehyde, 2,3,4-trichlorobenzoic acid.

    Reduction: 2,3,4-trichlorophenylethane.

    Substitution: 2,3,4-trichloroaniline, 2,3,4-trichlorothiophenol.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s structure is modified to enhance its pharmacological properties and reduce toxicity.

Industry

Industrially, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine
  • (1R)-1-(2,3,4-trichlorophenyl)ethan-1-thiol
  • (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ether

Uniqueness

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, the alcohol group in this compound allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

(1R)-1-(2,3,4-trichlorophenyl)ethanol

InChI

InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1

InChI Key

YNNJNUFAFGNMQI-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Origin of Product

United States

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